5-bromo-N-ethyl-1H-indole-2-carboxamide
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Overview
Description
5-bromo-N-ethyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The final step involves the conversion of the carboxylic acid to the carboxamide using reagents like phosphoric anhydride or acyloxyphosphonium salts .
Industrial Production Methods
Industrial production methods for 5-bromo-N-ethyl-1H-indole-2-carboxamide often involve large-scale bromination and subsequent functional group transformations under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-ethyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include substituted indoles, oxidized derivatives, and reduced compounds, which can be further utilized in various applications .
Scientific Research Applications
5-bromo-N-ethyl-1H-indole-2-carboxamide has diverse scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-bromo-N-ethyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-1H-indole-2-carboxylic acid
- 5-bromo-1H-indole-2-carbaldehyde
- 5-fluoro-1H-indole-2-carboxamide
Uniqueness
5-bromo-N-ethyl-1H-indole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and carboxamide functionality enhances its solubility and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C11H11BrN2O |
---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
5-bromo-N-ethyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C11H11BrN2O/c1-2-13-11(15)10-6-7-5-8(12)3-4-9(7)14-10/h3-6,14H,2H2,1H3,(H,13,15) |
InChI Key |
NGNHTWFRKWLWIM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC2=C(N1)C=CC(=C2)Br |
Origin of Product |
United States |
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